Polymyxin D2

polymyxin structure-activity relationship D-Ser substitution cyclic peptide antibiotic design

Choose Polymyxin D2 for third-gen polymyxin programs. Purified D2 exhibits lower renal cytotoxicity vs polymyxins B/E due to its unique D-Ser³ substitution. The D1/D2 matched pair (one methylene difference in fatty acyl chain) enables precise lipophilicity SAR. With P. polymyxa ATCC 10401, precursor-directed biosynthesis generates novel analogues via non-canonical amino acids. Biophysicists use D2 to decouple electrostatic/hydrophobic contributions in LPS binding. Supplied as rigorously purified single-component material for reproducible PK/PD data. Custom synthesis available.

Molecular Formula C49H91N15O15
Molecular Weight 1130.35
CAS No. 34167-45-8
Cat. No. B610160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolymyxin D2
CAS34167-45-8
SynonymsPolymyxin D2; 
Molecular FormulaC49H91N15O15
Molecular Weight1130.35
Structural Identifiers
SMILESCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)C(C)O)CCN)CCN)C(C)O
InChIInChI=1S/C49H91N15O15/c1-24(2)10-8-9-11-36(69)55-29(12-17-50)43(73)63-39(28(7)68)49(79)61-35(23-65)46(76)58-33-16-21-54-47(77)37(26(5)66)62-44(74)32(15-20-53)57-40(70)31(14-19-52)59-48(78)38(27(6)67)64-45(75)34(22-25(3)4)60-41(71)30(13-18-51)56-42(33)72/h24-35,37-39,65-68H,8-23,50-53H2,1-7H3,(H,54,77)(H,55,69)(H,56,72)(H,57,70)(H,58,76)(H,59,78)(H,60,71)(H,61,79)(H,62,74)(H,63,73)(H,64,75)/t26-,27-,28-,29+,30+,31+,32+,33+,34-,35-,37+,38+,39+/m1/s1
InChIKeyAMOWTOQDROFIIR-ALESKEBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Polymyxin D2 (CAS 34167-45-8): Structural Identity, Biosynthetic Origin, and Procurement Rationale


Polymyxin D2 (CAS 34167-45-8) is a cationic cyclic lipodecapeptide antibiotic produced by Paenibacillus polymyxa ATCC 10401 [1]. It belongs to the polymyxin family, which includes the clinically used polymyxin B and polymyxin E (colistin), but is distinguished by unique amino acid substitutions at positions 3 (D-Ser instead of L-α,γ-diaminobutyric acid) and 7 (L-Thr instead of L-Leu) within its cyclic heptapeptide core [1]. The molecule carries a 6-methylheptanoyl (isooctanoyl) fatty acyl tail and has a molecular formula of C₄₉H₉₁N₁₅O₁₅ (MW 1130.34) . Originally discovered in 1947 and historically designated simply as 'polymyxin,' the D series was later resolved into two components—D1 and D2—differing solely by one methylene unit in their fatty acyl moieties [2].

Polymyxin D2 vs. Polymyxin B, Colistin, and Polymyxin D1: Why Structural Nuance Prevents Interchangeability in Research and Development


The polymyxin class exhibits profound pharmacodynamic divergence driven by seemingly minor structural variations. Polymyxin D2 differs from the clinically dominant polymyxins B and E at two amino acid positions (D-Ser³ replacing Dab³, and L-Thr⁷ replacing L-Leu⁷), altering both the cationic charge topology and hydrogen-bonding capacity of the cyclic peptide [1]. Within the D series, D2 is distinguished from D1 exclusively by its fatty acyl chain: 6-methylheptanoic acid (IOA) versus 6-methyloctanoic acid (MOA), a single methylene difference that modulates lipophilicity and membrane interaction [2]. Historically, crude polymyxin D mixtures were labeled nephrotoxic based on early pharmacological studies [3], yet purified individual components—including D2—have recently been shown to exhibit renal cytotoxicity profiles that are lower, not higher, than those of polymyxins B and E [4]. These findings demonstrate that neither the polymyxin class as a whole, nor even the 'polymyxin D' designation, can serve as a reliable proxy for the biological behavior of the D2 component specifically.

Quantitative Differentiation Evidence for Polymyxin D2 (CAS 34167-45-8): Head-to-Head and Cross-Study Comparisons


Structural Divergence at Position 3: D-Serine vs. Diaminobutyric Acid Defines a Distinct Cationic and Hydrogen-Bonding Topology

Polymyxin D2 (and D1) uniquely contains D-serine at position 3 of the cyclic heptapeptide, whereas all clinically used polymyxins—polymyxin B₁, B₂, colistin A (E₁), and colistin B (E₂)—bear L-α,γ-diaminobutyric acid (Dab) at this position [1]. This substitution replaces a positively charged primary amine (pKa ~10.5) with a neutral hydroxymethyl side chain, reducing the net cationic charge at physiological pH and altering the local hydrogen-bonding surface presented to lipid A of lipopolysaccharide [1]. The D-configuration at the α-carbon further distinguishes it from any L-amino acid found at this locus in other natural polymyxins [2]. The biosynthetic basis—an auxiliary epimerization domain in module 3 of the PmxE nonribosomal peptide synthetase that converts L-Ser to D-Ser—is exclusive to the polymyxin D biosynthetic cluster [1].

polymyxin structure-activity relationship D-Ser substitution cyclic peptide antibiotic design

Renal Cytotoxicity of Purified D2 Is Lower Than Polymyxins B and E — Reversing the Historical Nephrotoxicity Assumption

In a comprehensive 2018 study where 26 individual natural polymyxin components were synthesized as single purified entities and profiled for efficacy and toxicity, polymyxin D2 was among a subset of compounds (E2, E2-Val, A2, M2, D2, and S2) that demonstrated 'obviously lower renal cytotoxicity and acute toxicity than polymyxins B and E' [1]. This finding directly contradicts the historical perception—derived from studies of crude polymyxin D mixtures in the 1940s–1960s—that polymyxin D is intrinsically more nephrotoxic than polymyxins B and E [2]. The earlier literature attributed the nephrotoxicity of polymyxin D to the presence of two D-amino acids (D-Ser and D-Leu) [3], but component-resolved analysis now indicates that the purified D2 entity carries a favorable renal safety signal when directly compared with the clinical polymyxins [1].

polymyxin nephrotoxicity renal cytotoxicity screening individual component toxicity profiling

In Vivo Efficacy of Polymyxin D2 Against Klebsiella pneumoniae and Acinetobacter baumannii in a Murine Blood Infection Model

In the characterization study by Galea et al. (2017), natural polymyxins D1 and D2—purified from P. polymyxa ATCC 10401 fermentation—were tested alongside engineered analogues in a mouse blood infection model against clinically relevant Gram-negative pathogens. Both D1 and D2 exhibited in vivo efficacy against Klebsiella pneumoniae and Acinetobacter baumannii, whereas unnatural polymyxin D analogues generated by precursor-directed biosynthesis (with alternative amino acids at positions 3, 6, or 7) completely lost antibacterial activity against the same panel of Gram-negative clinical isolates [1]. This demonstrates that the precise D-Ser³/D-Leu⁶/L-Thr⁷ stereochemical and compositional arrangement of D2 is a functional requirement—not merely a structural curiosity—for maintaining antibacterial activity in vivo.

polymyxin in vivo efficacy Klebsiella pneumoniae mouse model Acinetobacter baumannii bacteremia

Fatty Acyl Tail Differentiation: D2 (6-Methylheptanoyl) vs. D1 (6-Methyloctanoyl) Enables Lipophilicity-Tuned SAR Studies

The sole structural difference between polymyxin D2 and polymyxin D1 resides in the fatty acyl moiety: D2 is N-acylated with 6-methylheptanoic acid (isooctanoic acid, IOA), while D1 carries 6-methyloctanoic acid (MOA), representing a difference of exactly one methylene (–CH₂–) unit [1]. This pattern mirrors the B1/B2 and E1/E2 pairs, where the '-1' components bear MOA and the '-2' components bear IOA [1][2]. In the polymyxin literature, the fatty acyl chain length directly modulates hydrophobicity, outer membrane permeabilization kinetics, and the therapeutic index [3]. The availability of a matched D1/D2 pair differing only in this parameter provides an isogenic system for dissecting the contribution of fatty acyl length to antibacterial potency, resistance susceptibility, and mammalian cell toxicity.

polymyxin fatty acyl SAR 6-methylheptanoic acid lipopeptide hydrophobicity tuning

Biosynthetic Engineering Platform: The Polymyxin D Synthetase Enables Programmable Amino Acid Incorporation at Positions 3, 6, and 7

The polymyxin D nonribosomal peptide synthetase (NRPS) cluster from P. polymyxa ATCC 10401—comprising genes pmxA, pmxB, and pmxE—harbors an auxiliary epimerization domain in module 3 of PmxE that catalyzes the L-Ser to D-Ser conversion unique to the D series [1]. Structural modeling of the adenylation domains indicated that modules 3, 6, and 7 possess larger substrate-binding pockets than their preferred substrates require, suggesting innate promiscuity [1]. Indeed, feeding exogenous amino acids to the culture altered D1/D2 production ratios and led to the incorporation of alternate amino acids at positions 3, 6, and 7 [1]. This contrasts with the polymyxin B and E biosynthetic systems, where the Dab-specific adenylation domains at position 3 exhibit stricter substrate specificity [2]. Consequently, polymyxin D2 is not only a bioactive end-product but also a gateway scaffold for generating novel polymyxin analogues through precursor-directed biosynthesis or synthetase engineering.

nonribosomal peptide synthetase engineering polymyxin biosynthetic cluster precursor-directed biosynthesis

Optimal Use Cases for Polymyxin D2 (CAS 34167-45-8) in Research, Preclinical Development, and Industrial Procurement


Scaffold for Next-Generation Polymyxin Analogues with Reduced Nephrotoxicity

Given the evidence that purified D2 exhibits lower renal cytotoxicity than polymyxins B and E [1], medicinal chemistry teams pursuing 'third-generation' polymyxins should prioritize D2 as a starting scaffold. The unique D-Ser³ substitution and the availability of the D1/D2 matched pair for fatty acyl SAR studies [2] enable rational, component-resolved optimization of the therapeutic index—an approach not feasible with the heterogeneous clinical polymyxin mixtures.

In Vivo Proof-of-Concept Studies Against WHO Critical Priority Pathogens

D2 has demonstrated in vivo efficacy against Klebsiella pneumoniae and Acinetobacter baumannii in a murine bacteremia model [3], establishing it as a validated lead for preclinical development programs targeting carbapenem-resistant Enterobacterales and A. baumannii. Researchers should use purified D2 rather than crude polymyxin D mixtures to ensure reproducible pharmacokinetic and pharmacodynamic readouts.

Biosynthetic Engineering and Unnatural Analogue Generation

The polymyxin D NRPS system, with its innately promiscuous adenylation domains at modules 3, 6, and 7 [3], is uniquely suited for precursor-directed biosynthesis. Procuring both D2 and the P. polymyxa ATCC 10401 strain enables fermentation-based generation of novel polymyxin analogues by simply supplementing culture media with non-canonical amino acids, bypassing the cost and complexity of total chemical synthesis.

Mechanistic Studies of Polymyxin–Lipopolysaccharide Interaction

Because D2 carries a neutral D-Ser at position 3 instead of the cationic Dab found in polymyxins B and E [3], it serves as a natural probe for dissecting the contribution of individual positive charges to LPS binding avidity and outer membrane permeabilization. Biophysicists studying the polymyxin pharmacophore can use D2 to experimentally decouple electrostatic effects from hydrophobic contributions in membrane disruption assays.

Quote Request

Request a Quote for Polymyxin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.